2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Overview
Description
2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with dimethoxyphenyl, fluorophenyl, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The dimethoxyphenyl, fluorophenyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.
Reaction conditions: These reactions may require specific catalysts, solvents, and temperature conditions to ensure high yield and purity of the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions: Reagents such as halogenating agents, reducing agents, and oxidizing agents are commonly used. Reaction conditions may include specific solvents, temperatures, and catalysts to facilitate these reactions.
Major products: The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in studying biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[1-(2-FLUOROPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER can be compared with similar compounds such as:
These compounds share some structural similarities but differ in their specific substituents and overall chemical properties
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O2/c1-12-20-15(22(24,25)26)11-17(14-10-13(30-2)8-9-19(14)31-3)27-21(20)29(28-12)18-7-5-4-6-16(18)23/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRPXMYKMVMXRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.